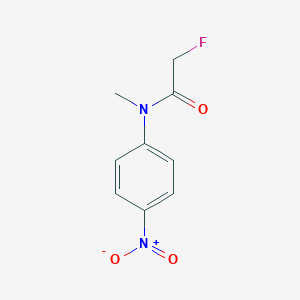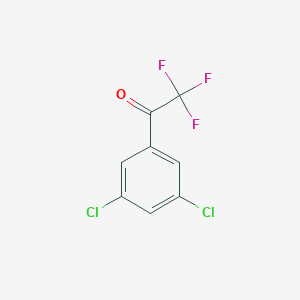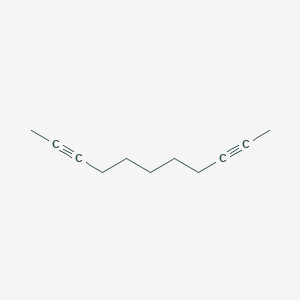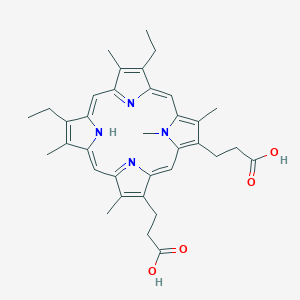
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-, also known as 17β-estradiol, is a naturally occurring hormone in the human body. It is a type of estrogen that plays a vital role in the development and maintenance of female reproductive organs, as well as secondary sexual characteristics. 17β-estradiol is also used in scientific research for various purposes, including studying the effects of estrogen on different physiological processes and developing new treatments for diseases.
Wirkmechanismus
The mechanism of action of Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol involves binding to estrogen receptors in different tissues throughout the body. Once bound, it activates a signaling pathway that leads to changes in gene expression and cellular function. This can result in a wide range of physiological effects, including increased bone density, improved cognitive function, and reduced risk of cardiovascular disease.
Biochemical and Physiological Effects
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol has a wide range of biochemical and physiological effects on the body. It is involved in the regulation of the menstrual cycle, the development of secondary sexual characteristics, and the maintenance of bone density. It also has neuroprotective effects and is involved in the regulation of mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol in lab experiments is its ability to mimic the effects of natural estrogen in the body. This allows researchers to study the effects of estrogen on different physiological processes in a controlled environment. However, one of the limitations of using Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol is its potential to interact with other hormones and signaling pathways in the body, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol. One area of interest is the development of new treatments for diseases such as breast cancer and osteoporosis. Another area of interest is the study of the effects of estrogen on cognitive function and the development of new treatments for neurodegenerative diseases such as Alzheimer's. Additionally, there is ongoing research into the potential use of Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol as a biomarker for certain types of cancer and other diseases.
Synthesemethoden
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone. Progesterone is then converted to androstenedione, which is further converted to testosterone. Finally, testosterone is converted to Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol through the action of the enzyme aromatase.
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol is widely used in scientific research for various purposes. It is used to study the effects of estrogen on different physiological processes, including bone growth, brain function, and cardiovascular health. It is also used to develop new treatments for diseases such as breast cancer, osteoporosis, and menopause-related symptoms.
Eigenschaften
CAS-Nummer |
1818-13-9 |
|---|---|
Produktname |
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)- |
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-1,2,13-trimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,18,21-22H,6-9H2,1-3H3/t14-,15+,16+,18+,20+/m1/s1 |
InChI-Schlüssel |
HOMVDMWYAAUBDI-MHUJFGSKSA-N |
Isomerische SMILES |
CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CC[C@@H]4O)C)O |
SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4O)C)O |
Kanonische SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4O)C)O |
Synonyme |
1,2-Dimethylestra-1,3,5(10),6-tetrene-3,17β-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)
![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)








